N-(2-cyclohex-1-en-1-ylethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide
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Description
N-(2-cyclohex-1-en-1-ylethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to "N-(2-cyclohex-1-en-1-ylethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide" involves complex chemical reactions that yield heterocyclic compounds with potential biological activities. These processes often employ techniques such as cyclodehydration and oxidative cyclization reactions, which are crucial for constructing the 1,3,4-oxadiazole core, a common pharmacophore in many biologically active compounds (Biointerface Research in Applied Chemistry, 2020). Synthesis methods also include the use of different synthetic routes for obtaining 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the versatility and significance of the oxadiazole ring in medicinal chemistry.
Potential Biological Activities
Compounds incorporating the 1,2,4-oxadiazole moiety have been evaluated for a wide range of medicinal applications, including their roles as inhibitors of platelet aggregation, indicating their potential in treating diseases related to blood clotting and cardiovascular issues (Journal of Heterocyclic Chemistry, 2011). Furthermore, the oxadiazole derivatives are explored for their antimicrobial properties, demonstrating activity against various bacterial strains and suggesting their utility in developing new antibacterial agents (Research in Pharmaceutical Sciences, 2017).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-12(7-4-9-17-14)16-19-13(20-23-16)15(22)18-10-8-11-5-2-1-3-6-11/h4-5,7,9H,1-3,6,8,10H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUGJOBAMIJJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NOC(=N2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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